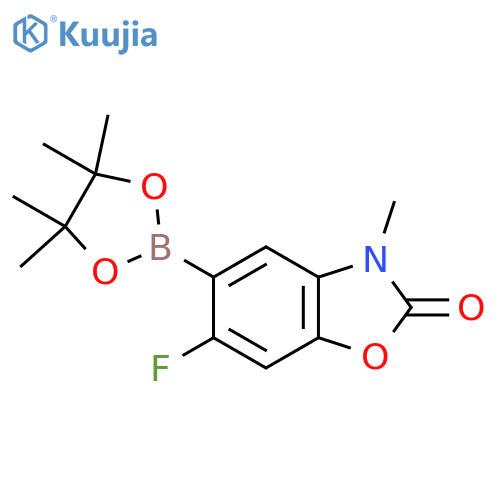

Cas no 1255713-51-9 (6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one)

6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one 化学的及び物理的性質

名前と識別子

-

- 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

- 6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3H-benzooxazol-2-one

- 2(3H)-Benzoxazolone, 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one

-

- インチ: 1S/C14H17BFNO4/c1-13(2)14(3,4)21-15(20-13)8-6-10-11(7-9(8)16)19-12(18)17(10)5/h6-7H,1-5H3

- InChIKey: MWBQXKQRFVWDMS-UHFFFAOYSA-N

- ほほえんだ: FC1=CC2=C(C=C1B1OC(C)(C)C(C)(C)O1)N(C)C(=O)O2

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 1

- 複雑さ: 442

- トポロジー分子極性表面積: 48

6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL373-500MG |

6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one |

1255713-51-9 | 95% | 500MG |

¥ 3,300.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL373-100MG |

6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one |

1255713-51-9 | 95% | 100MG |

¥ 1,240.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL373-5G |

6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one |

1255713-51-9 | 95% | 5g |

¥ 14,850.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL373-500.0mg |

6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one |

1255713-51-9 | 95% | 500.0mg |

¥3297.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL373-5.0g |

6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one |

1255713-51-9 | 95% | 5.0g |

¥14839.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL373-10G |

6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one |

1255713-51-9 | 95% | 10g |

¥ 24,750.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL373-1g |

6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one |

1255713-51-9 | 95% | 1g |

¥4946.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL373-500mg |

6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one |

1255713-51-9 | 95% | 500mg |

¥3297.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL373-100mg |

6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one |

1255713-51-9 | 95% | 100mg |

¥1240.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL373-100.0mg |

6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one |

1255713-51-9 | 95% | 100.0mg |

¥1240.0000 | 2024-07-28 |

6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one 関連文献

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-oneに関する追加情報

Recent Advances in the Study of 6-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one (CAS: 1255713-51-9)

The compound 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one (CAS: 1255713-51-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This boronic acid derivative is particularly notable for its role as a key intermediate in the synthesis of biologically active molecules, especially those targeting proteases and other enzymes involved in disease pathways.

Recent studies have focused on the synthesis and characterization of this compound, highlighting its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in modern organic synthesis. The presence of the dioxaborolane moiety in the molecule enhances its stability and reactivity, making it an attractive building block for the construction of complex pharmacophores. Researchers have demonstrated its efficacy in the preparation of novel benzoxazole derivatives, which exhibit promising antimicrobial and anticancer activities.

In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists explored the compound's potential as a precursor for the development of kinase inhibitors. The study revealed that derivatives of 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one exhibited selective inhibition of specific tyrosine kinases implicated in cancer progression. These findings underscore the compound's versatility and its potential to serve as a scaffold for the design of targeted therapies.

Another significant advancement involves the application of this compound in positron emission tomography (PET) imaging. Researchers have utilized its boron-containing structure to develop radiolabeled probes for the detection of pathological conditions such as inflammation and tumorigenesis. The ability to incorporate fluorine-18 into the molecule further enhances its utility in PET imaging, providing a non-invasive means to monitor disease progression and treatment efficacy.

Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing off-target effects. Ongoing research aims to address these limitations through structural modifications and the development of novel delivery systems. Collaborative efforts between chemists, biologists, and clinicians are expected to yield further insights into the compound's therapeutic potential.

In conclusion, 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one represents a valuable tool in the arsenal of medicinal chemists. Its unique chemical properties and diverse applications make it a focal point of contemporary research, with the potential to drive innovation in drug discovery and diagnostic imaging. Future studies will likely explore its role in emerging therapeutic areas, further solidifying its importance in the field.

1255713-51-9 (6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one) 関連製品

- 1780372-01-1(7-Bromoisoquinoline-3-carbonitrile)

- 2171810-40-3(3-(4-chloro-3-methylphenyl)methylcyclopent-2-en-1-one)

- 2138062-05-0(1-bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene)

- 1261784-21-7(6-Hydroxyquinoline-2-carboxaldehyde)

- 2680844-22-6(1-(2,2,2-Trifluoroacetyl)azetidine-3,3-dicarbonitrile)

- 50835-77-3(methyl 3-isocyanatopropanoate)

- 2680829-51-8(benzyl 4-cyano-5-oxo-6,12-diazatricyclo7.2.1.0,2,7dodeca-2(7),3-diene-12-carboxylate)

- 855682-08-5(3-3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1-(4-methylbenzenesulfonyl)piperidine)

- 1705864-77-2(N-[2-(3-Fluorophenyl)-2-methoxyethyl]benzo[b]thiophene-2-carboxamide)

- 897624-23-6(N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}cyclohexanecarboxamide)